N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide is a complex organic compound that features a furan ring, an iodophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution, where iodine is added to a phenyl ring.
Formation of the Hydrazone: The hydrazone linkage is formed by reacting the furan aldehyde with hydrazine.
Coupling with Trimethoxybenzamide: The final step involves coupling the hydrazone intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Hydrazines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and iodophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-[5-(4-iodophenyl)furan-2-yl]methylidene]-2-(naphthalen-1-yl)acetohydrazide
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide is unique due to its combination of a furan ring, iodophenyl group, and trimethoxybenzamide moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C23H22IN3O6 |
---|---|
Molecular Weight |
563.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[5-(4-iodophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H22IN3O6/c1-30-19-10-15(11-20(31-2)22(19)32-3)23(29)25-13-21(28)27-26-12-17-8-9-18(33-17)14-4-6-16(24)7-5-14/h4-12H,13H2,1-3H3,(H,25,29)(H,27,28)/b26-12+ |
InChI Key |
SQPVNGJPMFUSOQ-RPPGKUMJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.